molecular formula C10H9NOS B2465586 4-p-Tolylthiazol-2-ol CAS No. 2103-90-4

4-p-Tolylthiazol-2-ol

Cat. No.: B2465586
CAS No.: 2103-90-4
M. Wt: 191.25
InChI Key: FKFCXWOMNWZZQG-UHFFFAOYSA-N
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Description

“4-p-Tolylthiazol-2-ol” is a chemical compound with the IUPAC name 4-(4-methylphenyl)-3H-1,3-thiazol-2-one . It is also known by other synonyms such as JR-6623 and 4-(4-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one .


Synthesis Analysis

The synthesis of compounds related to “this compound” has been reported in the literature. For instance, a series of thiazole-coumarin derivatives linked via hydrazine linkage were synthesized through Hantzsch cyclisation . Another synthesis method involves the reaction of 2-amino-4-tolyl thiazole with different aromatic aldehydes under microwave irradiations .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H9NOS . The molecular weight is 191.25 . The structure of the compound was established by extensive spectroscopic studies .


Chemical Reactions Analysis

Thiazoles, which include “this compound”, have been found in many potent biologically active compounds . They have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .


Physical and Chemical Properties Analysis

The density of “this compound” is 1.254 g/cm3 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Cytotoxicity and Molecular Docking in Cancer Research

4-Substituted-2-p-tolylthiazole derivatives, including 4-p-Tolylthiazol-2-ol, have been synthesized and evaluated for cytotoxicity against T47D breast cancer cell lines. One study found that these compounds were also docked into the active sites of c-Src and erb tyrosine kinases, with one derivative showing significant potency in both cytotoxicity assays and as an inhibitor of erb tyrosine kinase (Aliabadi et al., 2013).

Corrosion Inhibition

Research on thiazole derivatives, including this compound, has explored their role in inhibiting corrosion of mild steel in sulphuric acid solutions. Molecular dynamics simulations and various experimental techniques were used to assess their effectiveness as corrosion inhibitors, with one derivative showing preferred adsorption on the steel surface among the tested thiazoles (Khaled & Amin, 2009).

Antibacterial Applications

New series of compounds containing this compound have been synthesized and tested for their antibacterial activities. These compounds were characterized by spectral and analytical data, demonstrating potential for antibacterial use (Landage et al., 2019).

Microwave-Assisted Synthesis

Microwave irradiation has been used as a method for the efficient and cleaner synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing a novel approach to producing compounds involving this compound (Saeed, 2009).

COX-2 Inhibitors

4,5-Diaryl-1H-pyrazole-3-ol derivatives, utilizing this compound, have been synthesized as potential COX-2 inhibitors. This research provides insights into the role of these compounds in inhibiting COX-1 and COX-2 enzymes, relevant in the context of anti-inflammatory and anticancer activities (Patel et al., 2004).

Mechanism of Action

Target of Action

Thiazole derivatives, to which 4-p-tolylthiazol-2-ol belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets due to their versatile nature . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound could have a broad impact on cellular function.

Action Environment

The solubility properties of thiazole derivatives could influence their action in different environments .

Safety and Hazards

While specific safety and hazard information for “4-p-Tolylthiazol-2-ol” was not found, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Future prospects of thiazole-related compounds include generating a library of heterocyclic compounds of biological interest by making suitable variations in substituted groups that are attached with aromatic aldehydes and on the aromatic ring of thiazole . This could lead to the development of new drugs with improved therapeutic activity.

Properties

IUPAC Name

4-(4-methylphenyl)-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-7-2-4-8(5-3-7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFCXWOMNWZZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103-90-4
Record name 4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-one
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